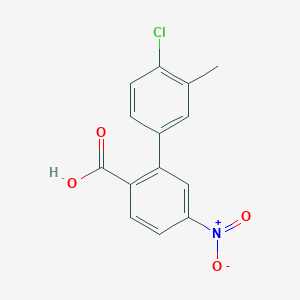
6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% (6-MNB) is an organic compound derived from benzoic acid. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. 6-MNB has been extensively studied due to its wide range of applications in the scientific and medical communities. This article will provide an overview of 6-MNB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% has a wide range of applications in the scientific and medical communities. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor in the synthesis of various compounds. 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% is also used in the study of enzyme kinetics, in the production of pharmaceuticals, and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to inhibit the activity of certain proteins involved in inflammation and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation, and to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% has been shown to reduce the production of certain cytokines, which are proteins involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in organic solvents. It is also relatively non-toxic, making it a safe reagent for use in the laboratory. However, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% is insoluble in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% in scientific research. It could be used to study the mechanism of action of various enzymes and proteins involved in inflammation and cell growth. It could also be used to develop new drugs and pharmaceuticals, or to improve existing ones. In addition, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% could be used to study the effects of various environmental toxins, or to investigate the effects of certain drugs on the human body. Finally, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% could be used to develop new methods of synthesis for other compounds.
Synthesemethoden
6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of an aluminum chloride catalyst. This reaction produces 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% in yields of up to 95%. Other methods of synthesis include the reaction of naphthalene with benzoyl bromide in the presence of a zinc chloride catalyst, and the reaction of naphthalene with benzoyl fluoride in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
2-methyl-6-naphthalen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-12-5-4-8-16(17(12)18(19)20)15-10-9-13-6-2-3-7-14(13)11-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUJOGVKQCMSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690412 |
Source


|
| Record name | 2-Methyl-6-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54811-41-5 |
Source


|
| Record name | 2-Methyl-6-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














